molecular formula C15H14N4O2 B15063545 N-Allyl-5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-amine CAS No. 90181-71-8

N-Allyl-5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B15063545
CAS No.: 90181-71-8
M. Wt: 282.30 g/mol
InChI Key: VZNZQQAZKFMZHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Allyl-5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoline moiety linked to an oxadiazole ring through an allyl group, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-amine typically involves the following steps:

    Formation of the Quinoline Derivative: The quinoline moiety is synthesized through a series of reactions starting from aniline derivatives.

    Oxadiazole Ring Formation: The oxadiazole ring is formed by reacting hydrazides with carboxylic acids or their derivatives under specific conditions.

    Coupling Reaction: The quinoline derivative is then coupled with the oxadiazole ring through an allyl group using appropriate coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

N-Allyl-5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Allyl-5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The quinoline moiety may interact with DNA or enzymes, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-Allyl-5-((quinolin-8-yloxy)methyl)-1,3,4-thiadiazol-2-amine: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    N-Allyl-5-((quinolin-8-yloxy)methyl)-1,3,4-triazol-2-amine: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

N-Allyl-5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to its thiadiazole and triazole analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

90181-71-8

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

N-prop-2-enyl-5-(quinolin-8-yloxymethyl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C15H14N4O2/c1-2-8-17-15-19-18-13(21-15)10-20-12-7-3-5-11-6-4-9-16-14(11)12/h2-7,9H,1,8,10H2,(H,17,19)

InChI Key

VZNZQQAZKFMZHY-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NN=C(O1)COC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.